![molecular formula C20H21N3O B5557752 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline
Overview
Description
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an oxadiazole ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as an amidoxime, with an appropriate nitrile under acidic conditions.
Formation of the Isoquinoline Moiety: This step involves the cyclization of a benzylamine derivative with a suitable aldehyde or ketone under basic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the oxadiazole and isoquinoline moieties through a suitable linker, such as a halogenated alkane, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Amines, thiols, and halogenated reagents under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles or isoquinolines.
Scientific Research Applications
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, such as kinases and G-protein coupled receptors, involved in cell signaling and proliferation.
Pathways Involved: It modulates various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone: This compound features a similar oxadiazole ring but differs in the substitution pattern and overall structure.
tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound also contains an oxadiazole ring but has different substituents and a piperidine moiety.
Uniqueness
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline is unique due to its combination of an oxadiazole ring and an isoquinoline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-tert-butyl-5-(2-methyl-5,6-dihydrobenzo[f]isoquinolin-1-yl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-12-16(18-22-23-19(24-18)20(2,3)4)17-14(11-21-12)10-9-13-7-5-6-8-15(13)17/h5-8,11H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIGMFBDFDGREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCC3=CC=CC=C3C2=C1C4=NN=C(O4)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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